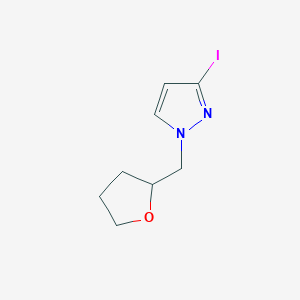![molecular formula C13H22ClN3O B3020728 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide CAS No. 2411257-57-1](/img/structure/B3020728.png)
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are located in the endoplasmic reticulum and plasma membrane of cells, and are involved in regulating calcium signaling and protein folding. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to increase the activity of sigma-1 receptors, which can lead to changes in intracellular calcium levels and protein folding. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to modulate ion channels, which can affect neuronal excitability.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal and mood enhancement. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. Additionally, 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with. One limitation of using 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide, and to identify other potential targets for the compound. Finally, the development of new synthesis methods for 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide may increase its availability and make it more accessible to researchers.
Métodos De Síntesis
The synthesis of 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide involves several steps, including the reaction of 2-chloro-N-methylpropanamide with 1-propylimidazole in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropylamine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. 2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide has also been shown to have a modulatory effect on ion channels, which can affect neuronal excitability.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O/c1-4-8-17-10-7-15-12(17)6-5-9-16(3)13(18)11(2)14/h7,10-11H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWDCJSAURVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCCN(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

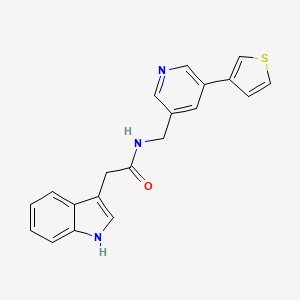
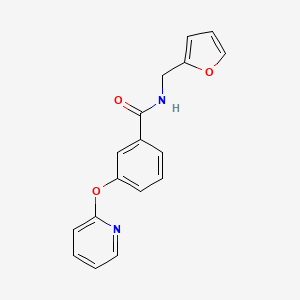
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)
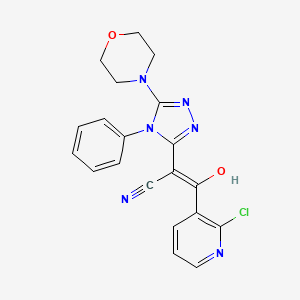
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
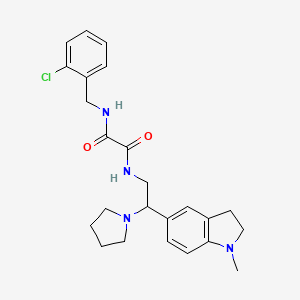
![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)


